molecular formula C6H10F2O2 B13512391 2-(Difluoromethyl)-2-methylbutanoicacid

2-(Difluoromethyl)-2-methylbutanoicacid

Cat. No.: B13512391
M. Wt: 152.14 g/mol
InChI Key: JOWUDRUELMLARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of suitable precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This process is operationally simple and offers good functional group tolerance.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-2-methylbutanoic acid may involve large-scale difluoromethylation reactions using advanced difluoromethylating reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

2-(Difluoromethyl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethyl 2-pyridyl sulfone
  • Difluoromethylthioethers

Uniqueness

2-(Difluoromethyl)-2-methylbutanoic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better hydrogen-bonding capabilities and increased metabolic stability .

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

2-(difluoromethyl)-2-methylbutanoic acid

InChI

InChI=1S/C6H10F2O2/c1-3-6(2,4(7)8)5(9)10/h4H,3H2,1-2H3,(H,9,10)

InChI Key

JOWUDRUELMLARV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(F)F)C(=O)O

Origin of Product

United States

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